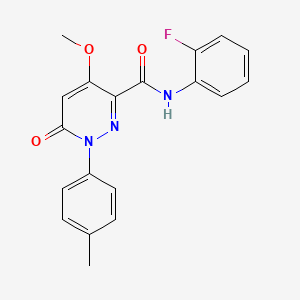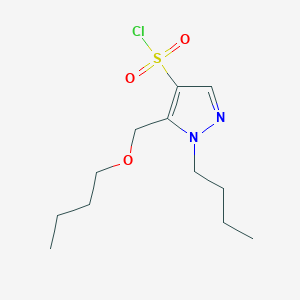
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)picolinamide is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications .
Métodos De Preparación
The synthesis of N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)picolinamide typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another method involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes to produce iodoisoxazoles . Industrial production methods may involve catalyst-free and microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine .
Análisis De Reacciones Químicas
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the functional groups on the isoxazole ring.
Cyclization: The compound can form cyclic structures through intramolecular reactions.
Aplicaciones Científicas De Investigación
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)picolinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including inflammation, cancer, and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)picolinamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparación Con Compuestos Similares
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)picolinamide can be compared with other isoxazole derivatives, such as:
2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: These compounds have shown antifungal activities.
Iodoisoxazoles: These compounds are synthesized by reacting hydroximinoyl chlorides with iodinated terminal alkynes.
5-substituted isoxazoles: These compounds are synthesized from α-acetylenic γ-hydroxyaldehydes and hydroxylamine.
This compound is unique due to its specific substitution pattern and potential biological activities, making it a valuable compound for further research and development .
Propiedades
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O2/c17-10-4-5-12(13(18)7-10)15-8-11(21-23-15)9-20-16(22)14-3-1-2-6-19-14/h1-8H,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVYQPHISHZIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2717895.png)
![methyl 4-benzyl-6-(4-chlorophenyl)-1,3-dioxohexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B2717897.png)

![(3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B2717900.png)
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2717901.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)prop-2-enamide](/img/structure/B2717903.png)
![N-(3-ethylphenyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2717904.png)
![N,N-dimethyl-4-{[4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidin-1-yl]sulfonyl}benzene-1-sulfonamide](/img/structure/B2717905.png)

![4-(benzylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2717912.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide](/img/structure/B2717914.png)
![methyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2717915.png)
![Rac-tert-butyl (3aR,6aS)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2717916.png)
